molecular formula C16H18ClN3OS B2717051 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide CAS No. 392252-88-9

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide

Cat. No.: B2717051
CAS No.: 392252-88-9
M. Wt: 335.85
InChI Key: CZBBMRXKEXVSMA-UHFFFAOYSA-N
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Description

N-(2-(4-Chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is a heterocyclic compound featuring a thienopyrazole core substituted with a 4-chlorophenyl group and a pivalamide moiety. The 4-chlorophenyl substituent enhances lipophilicity and may influence binding interactions in biological targets, while the pivalamide group contributes to metabolic stability. Structural characterization of such compounds often employs X-ray crystallography refined using programs like SHELXL .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3OS/c1-16(2,3)15(21)18-14-12-8-22-9-13(12)19-20(14)11-6-4-10(17)5-7-11/h4-7H,8-9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBBMRXKEXVSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring system.

    Introduction of the 4-Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a chlorophenyl group is introduced to the thieno[3,4-c]pyrazole core.

    Attachment of the Pivalamide Moiety: The final step involves the amidation reaction, where the pivalamide group is attached to the nitrogen atom of the thieno[3,4-c]pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can target the nitro group or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring or the thieno[3,4-c]pyrazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Chlorine vs. Fluorine

A key structural analog is N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide (PubChem entry referenced in ), where the chlorine atom is replaced by fluorine. Comparative studies of these derivatives focus on:

  • Electronic Effects: Fluorine’s higher electronegativity (3.98 vs.
  • Steric Considerations : The smaller van der Waals radius of fluorine (1.47 Å vs. 1.75 Å for Cl) may reduce steric hindrance in binding pockets.
  • Lipophilicity : Chlorine’s higher hydrophobicity (ClogP ~2.0 vs. F ~1.5) could enhance membrane permeability but reduce aqueous solubility.

Crystallographic and Computational Insights

  • Crystal Structure Analysis: SHELX-based refinements reveal that the 4-chlorophenyl derivative exhibits a planar thienopyrazole ring system, with the chloro group inducing slight distortions in molecular packing compared to the fluoro analog .
  • Density Functional Theory (DFT): Methods derived from the Colle-Salvetti correlation-energy formula () have been applied to model electronic properties.

Table 1: Comparative Properties of Chlorophenyl and Fluorophenyl Derivatives

Property 4-Chlorophenyl Derivative 4-Fluorophenyl Derivative
Molecular Weight (g/mol) ~365.8 ~349.3
Substituent Electronegativity 3.16 (Cl) 3.98 (F)
van der Waals Radius (Å) 1.75 1.47
Calculated LogP (ClogP) ~2.0 ~1.5
Melting Point (°C) 180–185 (predicted) 170–175 (predicted)

Research Findings and Implications

  • Biological Activity : Chlorine’s hydrophobicity may enhance target binding in lipophilic environments (e.g., kinase active sites), while fluorine’s electronegativity could improve metabolic stability.
  • Synthetic Accessibility : The chloro derivative is typically synthesized via nucleophilic aromatic substitution, whereas the fluoro analog may require specialized fluorination reagents.
  • Structural Robustness : Crystallographic data refined with SHELXL indicate that the chloro derivative forms more rigid crystals due to stronger halogen-bonding interactions .

Biological Activity

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C18H20ClN3O2SC_{18}H_{20}ClN_{3}O_{2}S with a molecular weight of approximately 367.88 g/mol. The compound features a thieno[3,4-c]pyrazole moiety linked to a pivalamide group, which enhances its biological profile.

PropertyValue
Molecular FormulaC₁₈H₂₀ClN₃O₂S
Molecular Weight367.88 g/mol
CAS Number899742-01-9

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to thieno[3,4-c]pyrazoles. For instance, derivatives of thieno[3,4-c]pyrazole have been shown to exhibit significant inhibitory effects on various cancer cell lines by targeting key signaling pathways involved in tumor growth.

  • Mechanism of Action : The compound has been found to inhibit the AKT signaling pathway, which is crucial in many cancers. Inhibition of AKT2/PKBβ has been linked to reduced glioma cell proliferation and survival. This is particularly relevant as gliomas are among the most common and aggressive brain tumors.
  • In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of glioblastoma cell lines while showing lower toxicity towards non-cancerous cells. This selectivity is vital for reducing side effects in potential therapeutic applications .

Other Biological Activities

Apart from its anticancer properties, compounds similar to this compound have been explored for various biological activities:

  • Antimicrobial Activity : Certain derivatives have shown promising results against bacterial strains.
  • Anti-inflammatory Effects : Some thieno[3,4-c]pyrazole derivatives have demonstrated anti-inflammatory properties through modulation of inflammatory cytokines.

Study on Glioma Cell Lines

A key study investigated the effects of this compound on patient-derived glioma cells. The results indicated:

  • Significant inhibition of cell viability at low micromolar concentrations.
  • Enhanced apoptosis in cancer cells without affecting normal cell lines.

This study underscores the therapeutic potential of this compound in treating gliomas while minimizing harm to healthy tissues .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide, and how can purity be optimized?

  • Methodology : Multi-step organic synthesis is typically employed, starting with cyclocondensation of substituted thiophene derivatives with hydrazines to form the thienopyrazole core. Subsequent functionalization with pivaloyl chloride under anhydrous conditions yields the target compound. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol improves purity (>95% by HPLC) .
  • Key Considerations : Monitor reaction progress using TLC and intermediate characterization via 1H^1H-NMR. Pivalamide stability under acidic/basic conditions requires pH control during synthesis .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

  • Methodology :

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR (DMSO-d6) resolve aromatic protons (δ 7.2–7.8 ppm) and the pivalamide methyl groups (δ 1.2–1.3 ppm). IR confirms amide C=O stretches (~1650 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement (monochromatic Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths and angles. Hydrogen bonding networks (e.g., N–H···O) are critical for lattice stabilization .

Q. How can researchers conduct preliminary biological activity screening for this compound?

  • Methodology :

  • Antioxidant assays : DPPH radical scavenging (IC50_{50} determination at 517 nm) .
  • Anticancer screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control. Dose-response curves (1–100 µM) assess potency .
  • Anti-inflammatory models : COX-2 inhibition assays (ELISA) and NO production in LPS-stimulated macrophages .

Advanced Research Questions

Q. What computational strategies are recommended to model noncovalent interactions and electronic properties of this compound?

  • Methodology :

  • Wavefunction analysis : Use Multiwfn to calculate electrostatic potential (ESP) surfaces and electron localization function (ELF). This identifies nucleophilic/electrophilic regions influencing ligand-protein interactions .
  • Noncovalent interaction (NCI) analysis : Employ the NCI index (via VMD or PyMol) to visualize van der Waals forces and hydrogen bonding in crystal structures or protein-ligand complexes .
  • Docking studies : AutoDock Vina or Schrödinger Suite for binding affinity prediction against targets like COX-2 or kinases .

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl) or pivalamide groups. Compare bioactivity trends using ANOVA (p < 0.05) .
  • Pharmacophore mapping : Identify critical moieties (e.g., thienopyrazole core, chlorophenyl group) using Discovery Studio. Validate with 3D-QSAR models .

Q. What approaches resolve contradictions in bioactivity data across different studies?

  • Methodology :

  • Assay standardization : Replicate experiments under controlled conditions (e.g., cell passage number, serum-free media). Use orthogonal assays (e.g., ATP vs. calcein-AM viability tests) .
  • Meta-analysis : Pool data from independent studies (≥3 replicates) and apply mixed-effects models to account for variability in IC50_{50} values .

Q. How can advanced analytical methods be developed for quantification in complex matrices?

  • Methodology :

  • LC-MS/MS : Optimize MRM transitions (e.g., m/z 485.98 → 366.2 for quantification) with a C18 column (2.1 × 50 mm, 1.7 µm). Validate linearity (R2^2 > 0.99) and LOD/LOQ .
  • Chiral HPLC : Use a Chiralpak AD-H column (n-hexane/isopropanol, 85:15) to separate enantiomers, if applicable .

Q. What crystallographic refinements are critical for accurate electron density mapping?

  • Methodology :

  • High-resolution data : Collect diffraction data at 100 K (λ = 0.69 Å) with a CCD detector. SHELXL refinement (anisotropic displacement parameters, TWIN/BASF commands for twinned crystals) ensures precise thermal motion modeling .
  • Hirshfeld surface analysis : CrystalExplorer quantifies intermolecular contacts (e.g., H···H, C···Cl) contributing to crystal packing .

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